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Compound of Interest

Compound Name: AGL-2263

Cat. No.: B1665072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AGL-2263 with other

commercially available inhibitors, focusing on its cross-reactivity with various receptors. The

information presented is intended to assist researchers in making informed decisions for their

experimental designs and drug development projects. All quantitative data is supported by

detailed experimental protocols for reproducibility.

Executive Summary
AGL-2263 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the

Insulin Receptor (IR). While demonstrating high affinity for its primary targets, AGL-2263 also

exhibits cross-reactivity with other kinases, notably Src and Protein Kinase B (PKB, also known

as Akt). This guide provides a comparative overview of AGL-2263's inhibitory activity alongside

other well-characterized IGF-1R and IR inhibitors, offering a clear perspective on its selectivity

profile.

Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AGL-2263
and comparable inhibitors against a panel of kinases. Lower IC50 values indicate higher

potency.
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Compound
IGF-1R IC50
(nM)

IR IC50 (nM)
PKB (Akt) IC50
(µM)

Src IC50 (µM)

AGL-2263 430[1] 400[1][2] 55[1][2] 2.2[1][2]

BMS-536924 100[3][4] 73[3][4] - -

Linsitinib (OSI-

906)
35[5][6][7] 75[5][6][7] - -

Note: "-" indicates data not readily available in the public domain.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing

a framework for the replication of the presented data.

IGF-1R and IR Kinase Assays
These assays are designed to measure the ability of a compound to inhibit the phosphorylation

activity of the IGF-1 and Insulin receptors.

Materials:

Recombinant human IGF-1R or IR kinase domain

ATP (Adenosine triphosphate)

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Test compounds (AGL-2263 and others) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

96- or 384-well plates
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Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add the diluted compounds to the wells of the assay plate.

Add the kinase and substrate peptide solution to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system, which involves a two-step addition of reagents to deplete unused ATP and then

convert ADP to ATP, which is used to generate a luminescent signal.

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase

activity.

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Determine the IC50 value by fitting the dose-response curve using non-linear regression

analysis.

Src and PKB (Akt) Kinase Assays
These assays follow a similar principle to the receptor tyrosine kinase assays, measuring the

inhibition of the respective kinase's phosphorylation activity.

Materials:

Recombinant human Src or Akt1 kinase

Specific substrate peptide for each kinase (e.g., Crosstide for Akt)

ATP
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Assay buffer (specific to each kinase, but generally similar to the one above)

Test compounds dissolved in DMSO

Assay detection system (e.g., ADP-Glo™ or radioactive [γ-³²P]ATP with phosphocellulose

paper)

Appropriate assay plates and detection instrumentation

Procedure:

Follow the same general steps as for the IGF-1R/IR kinase assays for compound dilution,

reaction setup, and incubation.

For radioactive assays, after the incubation, spot the reaction mixture onto phosphocellulose

paper.

Wash the paper to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter. The amount of

radioactivity is proportional to the kinase activity.

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol as described

previously.

Calculate percent inhibition and IC50 values as described for the receptor kinase assays.

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways involving

the receptors and kinases discussed in this guide.
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Caption: IGF-1R and IR Signaling Pathways.
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Caption: General Experimental Workflow for Kinase Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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